Cas no 94313-82-3 (9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy-)
![9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy- structure](https://www.kuujia.com/scimg/cas/94313-82-3x500.png)
94313-82-3 structure
Product name:9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy-
9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
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- 9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy-
- 1-(2-ethoxyethylamino)-4-hydroxyanthracene-9,10-dione
- 1-[(2-ethoxyethyl)amino]-4-hydroxyanthraquinone
- EINECS 304-981-9
- NS00066640
- 1-((2-Ethoxyethyl)amino)-4-hydroxyanthraquinone
- DTXSID70915677
- 1-[(2-ETHOXYETHYL)AMINO]-4-HYDROXYANTHRACENE-9,10-DIONE
- 94313-82-3
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- Inchi: InChI=1S/C18H17NO4/c1-2-23-10-9-19-13-7-8-14(20)16-15(13)17(21)11-5-3-4-6-12(11)18(16)22/h3-8,19-20H,2,9-10H2,1H3
- InChI Key: GODGYFLEIWJTOK-UHFFFAOYSA-N
- SMILES: CCOCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O
Computed Properties
- Exact Mass: 311.11575802g/mol
- Monoisotopic Mass: 311.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 75.6Ų
9,10-Anthracenedione,1-[(2-ethoxyethyl)amino]-4-hydroxy- Related Literature
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1. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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